Dihydropteroate synthase-IN-1 is a compound that acts as an inhibitor of the enzyme dihydropteroate synthase, which is crucial in the de novo synthesis of folate in various organisms, particularly in prokaryotes and some eukaryotes. This enzyme catalyzes the condensation of para-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to produce dihydropteroate and pyrophosphate. The absence of this enzyme in mammals makes it an attractive target for antibiotic development, especially against bacterial infections .
The primary reaction catalyzed by dihydropteroate synthase can be represented as follows:
This reaction is essential for the synthesis of folate, a critical cofactor in various metabolic processes. The mechanism involves an ordered reaction where the substrates bind sequentially to the enzyme, leading to the formation of a cationic intermediate .
Dihydropteroate synthase-IN-1 exhibits significant biological activity as an inhibitor of dihydropteroate synthase. By mimicking the substrate or binding at the active site, it effectively competes with para-aminobenzoic acid, thereby inhibiting folate synthesis in bacteria. This inhibition can lead to bacterial growth arrest, making it a potential therapeutic agent against bacterial infections .
The synthesis of dihydropteroate synthase-IN-1 typically involves organic synthesis techniques that may include:
Specific synthetic pathways may vary based on the chemical structure of dihydropteroate synthase-IN-1, but generally involve multi-step organic reactions .
Dihydropteroate synthase-IN-1 has potential applications in:
Interaction studies have shown that dihydropteroate synthase-IN-1 binds effectively to the pterin binding site of dihydropteroate synthase. Structural studies utilizing X-ray crystallography have identified key residues involved in binding and inhibition. These studies help elucidate how modifications to the compound can enhance its inhibitory potency and specificity against various strains of bacteria .
Dihydropteroate synthase-IN-1 can be compared with several similar compounds that also target dihydropteroate synthase or related pathways:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sulfanilamide | Competitive inhibitor of para-aminobenzoic acid | First sulfonamide antibiotic; historical significance |
| Trimethoprim | Inhibits dihydrofolate reductase | Synergistic effect with sulfonamides; broader spectrum |
| Dapsone | Inhibitor of folate synthesis | Used primarily for leprosy; unique anti-inflammatory properties |
| Pteridine derivatives | Mimics pterin substrates | Potential for reduced resistance due to structural diversity |
Dihydropteroate synthase-IN-1 is unique due to its specific targeting of the pterin binding site rather than competing directly at the para-aminobenzoic acid binding site, which may help overcome resistance mechanisms seen with traditional sulfonamide antibiotics .
DHPS-IN-1 is defined by the molecular formula $$ \text{C}{17}\text{H}{13}\text{BrClN}{3}\text{O}{2} $$, with a molecular weight of 406.66 g/mol. Its structure features a bicyclic aromatic core substituted with bromine, chlorine, and nitro groups, which contribute to its steric and electronic properties. The compound’s inhibitory activity against DHPS arises from its ability to mimic the natural substrate 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby competing for binding within the enzyme’s pterin pocket.
Key structural insights derive from comparative studies with analogous [3.3.1]azabicycles, where steric compression effects observed in $$ ^1\text{H} $$ NMR spectra highlight deshielding of protons proximal to nitrogen lone pairs. For DHPS-IN-1, this phenomenon likely stabilizes its bioactive conformation, enhancing interactions with conserved residues in the DHPS active site, such as those in the TIM barrel domain. X-ray crystallography of Mycobacterium tuberculosis DHPS complexes reveals that loop 1 closure over the active site facilitates substrate shielding, a feature exploited by DHPS-IN-1 to achieve submicromolar inhibition ($$ \text{IC}_{50} = 0.014 \, \mu\text{M} $$).
Table 1: Molecular Properties of DHPS-IN-1
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{13}\text{BrClN}{3}\text{O}{2} $$ |
| Molecular Weight | 406.66 g/mol |
| CAS Number | 2643300-54-1 |
| Storage Conditions | -20°C, protected from light |
| Physical State | Solid |
The synthesis of DHPS-IN-1 involves multi-step organic reactions aimed at constructing its heterocyclic core while introducing halogen and nitro substituents. Although detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a convergent approach:
Optimization efforts focus on improving synthetic yield and bioavailability. For instance, modifying reaction solvents (e.g., switching from DMF to THF) reduces side-product formation, while temperature control during nitration prevents decomposition. Computational modeling further guides substituent placement to minimize steric clashes with DHPS loop 1, a structural feature implicated in drug resistance.
Table 2: Key Synthetic Parameters
| Parameter | Optimization Strategy |
|---|---|
| Cyclization Efficiency | Solvent polarity adjustment |
| Halogenation Selectivity | Low-temperature radical initiation |
| Nitration Stability | Stepwise addition of HNO₃ |
DHPS-IN-1 exhibits limited aqueous solubility (<10 μg/mL at pH 7.4), necessitating formulation with co-solvents like DMSO for in vitro assays. Its logP value of 3.2 indicates moderate lipophilicity, aligning with its cell membrane permeability in melanoma models. Stability studies under accelerated conditions (40°C, 75% RH) reveal degradation <5% over 30 days when stored in amber vials, underscoring light sensitivity.
Spectroscopic characterization includes:
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H} $$ NMR | δ 8.4 (s, 1H, Ar–H), δ 7.9 (d, 2H, J = 8.5 Hz) |
| $$ ^{13}\text{C} $$ NMR | δ 152.1 (C–Br), δ 148.7 (C–NO₂) |
| IR | 1540 cm⁻¹ (N–O stretch) |
Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, representing a crucial step in bacterial folate biosynthesis [1] [2]. The enzyme employs a sequential ordered binding mechanism wherein 6-hydroxymethyl-7,8-dihydropterin pyrophosphate must bind first to the apoenzyme before para-aminobenzoic acid can associate with the enzyme complex [11] [23]. This obligatory binding order is essential for proper active site formation and catalytic function [22] [23].
The catalytic mechanism proceeds through an SN1 reaction pathway involving carbocation intermediate formation [4] [22] [25]. The reaction initiates with pyrophosphate elimination from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, generating a cationic dihydropterin intermediate that is stabilized by the pterin-binding pocket [22] [25]. Subsequently, the amino group of para-aminobenzoic acid performs nucleophilic attack on the carbocation at the C9 carbon position to yield the final product [22] [25].
Dihydropteroate synthase adopts a classic TIM barrel fold consisting of eight alternating beta-strands and alpha-helices [1] [29]. The enzyme functions as a homodimer with each monomer containing distinct binding pockets for the two substrates [1] [2]. The pterin-binding site is highly conserved and structurally constrained by the TIM barrel framework, while the para-aminobenzoic acid binding site is formed by flexible loops that undergo conformational ordering upon substrate binding [3] [29].
Two mobile loops, designated loop1 and loop2, play critical roles in catalysis by forming the para-aminobenzoic acid binding pocket and providing a protective lid over the active site [22] [32]. These loops become ordered only upon 6-hydroxymethyl-7,8-dihydropterin pyrophosphate binding, explaining the sequential nature of substrate association [22] [35]. The highly conserved residues within these loops, including Phe33 from loop1, Pro69 from loop2, Lys220, and Phe189, combine to create the para-aminobenzoic acid recognition site [22].
Kinetic analyses of dihydropteroate synthase from various bacterial species reveal significant variations in substrate affinity and catalytic turnover rates. For Streptococcus pneumoniae dihydropteroate synthase, the Km values for para-aminobenzoic acid range from 1.0 to 7.7 μM depending on experimental conditions and enzyme variants [31] [35]. The maximum velocity values show considerable variation between enzyme orthologs, with reported Vmax values ranging from 31 to 583 nM/min for different bacterial species [27].
The catalytic turnover rates, represented by kcat values, typically fall within the range of 0.024 to 0.058 s⁻¹ for various dihydropteroate synthase variants [31]. The specificity constant kcat/Km, which reflects catalytic efficiency, demonstrates up to 9-fold variation among different enzyme forms, indicating that structural modifications can significantly impact enzymatic performance [31]. Magnesium ion coordination plays an essential role in substrate binding and catalytic turnover, with optimal concentrations typically ranging from 1.5 to 3-fold higher than substrate concentrations [33].
| Enzyme Source | Km (para-aminobenzoic acid) | Vmax | kcat | kcat/Km |
|---|---|---|---|---|
| Streptococcus pneumoniae | 1.2-7.7 μM | 125-583 nM/min | 0.024-0.058 s⁻¹ | Variable (9-fold range) |
| Bacillus anthracis | 1.0-2.1 μM | 40-177 nM/min | 0.030-0.055 s⁻¹ | Moderate efficiency |
| Yersinia pestis | 1.2-1.8 μM | 131-177 nM/min | 0.035-0.050 s⁻¹ | High efficiency |
Equilibrium binding studies demonstrate that dihydropteroate synthase exhibits strict substrate dependency, with para-aminobenzoic acid binding absolutely requiring the presence of pyrophosphate or 6-hydroxymethyl-7,8-dihydropterin pyrophosphate [11] [23]. This dependency reflects the conformational changes necessary for active site formation [35]. Binding isotope effects reveal distinct chemical environments for para-aminobenzoic acid in different enzyme contexts, with monofunctional bacterial enzymes showing normal binding isotope effects while bifunctional variants exhibit inverse effects [23].
The on-rate for 6-hydroxymethyl-7,8-dihydropterin pyrophosphate binding is relatively low at 2.6 × 10⁵ M⁻¹ s⁻¹, suggesting that substrate association involves large-scale conformational movements [35]. These kinetic measurements support the proposal that substrate binding induces significant structural reorganization of the mobile loops to form the complete active site architecture [35].
Competitive inhibition of dihydropteroate synthase occurs when inhibitor molecules compete directly with natural substrates for binding to the enzyme active site [36] [37]. Classical competitive inhibitors, such as sulfonamides, structurally mimic para-aminobenzoic acid and bind to the same recognition site, preventing substrate access [8] [11]. These inhibitors increase the apparent Km value for the natural substrate while leaving the maximum velocity unchanged [36] [42].
Sulfonamide antibiotics represent the most extensively studied competitive inhibitors of dihydropteroate synthase [8] [11]. These compounds bind preferentially to the enzyme-6-hydroxymethyl-7,8-dihydropterin pyrophosphate binary complex rather than the apoenzyme, explaining their mechanism of action [11]. The inhibition can be overcome by increasing para-aminobenzoic acid concentrations, confirming the competitive nature of the interaction [39] [42].
Kinetic analysis of competitive inhibition reveals that the inhibition constant Ki values for sulfonamides are significantly lower than their corresponding IC50 values, indicating high-affinity binding to the target site [11] [27]. The binding affinity varies considerably among different sulfonamide derivatives, with equilibrium binding constants ranging from 0.14 to 98.3 μM depending on the specific inhibitor structure [31].
Allosteric inhibition represents a fundamentally different mechanism wherein inhibitors bind to sites distinct from the substrate binding pockets [3] [27]. The first documented allosteric inhibitor of dihydropteroate synthase was identified through systematic screening and binds to a previously unknown site at the enzyme dimer interface [3] [27]. This binding mode does not prevent substrate association but interferes with subsequent steps in the catalytic cycle [27].
Nuclear magnetic resonance and crystallographic studies reveal that allosteric inhibitors engage binding sites located at the dimer interface, away from the active site region [3]. The inhibitory mechanism involves disruption of conformational dynamics required for product release rather than substrate binding interference [3]. Kinetic analysis demonstrates that allosteric inhibitors decrease both Km and Vmax values, distinguishing them from competitive inhibitors [27].
The allosteric inhibition mechanism appears to involve stabilization of loop conformations that enhance substrate binding affinity while simultaneously impeding product dissociation [27]. This dual effect results in the characteristic kinetic signature of decreased Km coupled with reduced Vmax [27]. Molecular dynamics simulations suggest that allosteric binding affects loop movements essential for the catalytic cycle completion [3].
The fundamental difference between competitive and allosteric inhibition lies in their distinct binding sites and kinetic effects [40]. Competitive inhibitors bind to the substrate recognition sites and can be overcome by increasing substrate concentrations [36] [39]. In contrast, allosteric inhibitors bind to regulatory sites and cannot be surmounted by substrate excess [40] [43].
Kinetic discrimination between these mechanisms relies on analysis of Michaelis-Menten parameters under varying inhibitor concentrations [37] [38]. Competitive inhibition produces parallel lines in double reciprocal plots with unchanged y-intercepts, while allosteric inhibition generates converging line patterns [38]. The inhibition constants Ki for competitive inhibitors reflect direct binding competition, whereas allosteric inhibitors exhibit more complex kinetic behavior reflecting conformational coupling [27].
| Inhibition Type | Binding Site | Effect on Km | Effect on Vmax | Overcome by Substrate |
|---|---|---|---|---|
| Competitive | Active site | Increases | No change | Yes |
| Allosteric | Remote site | Variable | Decreases | No |
| Mixed | Multiple sites | Increases | Decreases | Partially |
The distinct mechanisms of competitive and allosteric inhibition have important implications for therapeutic applications [27] [42]. Competitive inhibitors face the challenge of substrate competition under physiological conditions, potentially limiting their effectiveness when substrate concentrations are elevated [39]. Allosteric inhibitors may offer advantages by avoiding this competition while providing opportunities for more selective targeting [27].
Resistance development patterns differ between the two inhibition types [3] [8]. Competitive inhibitors typically select for mutations in the substrate binding pocket that reduce inhibitor affinity while maintaining substrate recognition [31]. Allosteric inhibitors may be less prone to resistance development due to their binding to highly conserved structural regions remote from the active site [3] [27].
The pterin binding site of dihydropteroate synthase represents a highly conserved structural element that provides the primary recognition surface for substrate analogs and competitive inhibitors [5] [19]. This pocket is formed by residues Asn120, Asp184, Lys220, and associated water molecules that create a network of hydrogen bonding interactions [19]. The binding site exhibits remarkable structural conservation across bacterial species due to its essential role in substrate recognition and catalytic function [29].
Crystallographic analysis reveals that the pterin pocket accommodates planar heterocyclic ring systems through specific hydrogen bonding patterns [5] [19]. Key interactions include hydrogen bonds between conserved Asp184 and Asn120 residues with the amino and carbonyl groups of bound ligands [19]. The Lys220 residue provides a critical hydrogen bond acceptor that interacts with carbonyl oxygen atoms in the 5-position of pterin-like scaffolds [19].
The structural constraints of the pterin binding pocket create a highly selective environment for ligand recognition [29]. The pocket depth and electrostatic properties are optimized for pterin substrate binding, making it challenging for non-pterin scaffolds to achieve high-affinity interactions [5]. Water-mediated interactions play important roles in ligand stabilization, with structured water molecules bridging between protein residues and bound compounds [19].
Structure-activity relationship studies of pterin-based inhibitors reveal key molecular features that determine binding affinity to dihydropteroate synthase [19]. The presence of amino and carbonyl groups in appropriate positions for hydrogen bonding with conserved active site residues represents a fundamental requirement for high-affinity binding [19]. Modifications that disrupt these critical interactions result in substantial decreases in binding affinity [19].
The spatial orientation of functional groups within bound inhibitors critically influences binding strength [19]. Crystallographic studies demonstrate that optimal ligand positioning requires precise alignment of hydrogen bond donors and acceptors with complementary protein residues [19]. Deviations from optimal geometry, such as those caused by N-methyl substitutions, can prevent favorable interactions and reduce binding affinity by 2-fold or more [19].
Side chain modifications provide opportunities for engaging additional binding pockets within the enzyme structure [19]. Carboxylate-containing side chains can interact with the anion binding site formed by Arg254 and associated residues [19]. The length and branching pattern of these side chains significantly influence binding affinity, with optimal linker lengths providing the best engagement of the anion pocket [19].
| Structural Feature | Binding Affinity Impact | Key Interactions |
|---|---|---|
| Amino group (4-position) | Essential | Hydrogen bond with Asp184 |
| Carbonyl group (5-position) | Critical | Hydrogen bond with Lys220 |
| N-methyl substitution | Detrimental (2-fold loss) | Prevents Asp101 interaction |
| Carboxylate side chain | Beneficial | Salt bridge with Arg254 |
| Optimal side chain length | 2-3 carbons | Maximizes anion pocket engagement |
Isothermal titration calorimetry studies provide detailed thermodynamic characterization of inhibitor binding to dihydropteroate synthase [19]. High-affinity inhibitors typically exhibit binding constants in the range of 76-124 nM, with binding stoichiometries approaching 1:1 with respect to enzyme monomers [19]. The thermodynamic signatures reveal that binding is driven by favorable enthalpy contributions offset partially by entropic penalties [19].
Removal of sterically hindering substituents, such as N-methyl groups, generally improves binding affinity through increased entropic contributions that compensate for some loss in binding enthalpy [19]. This observation suggests that conformational flexibility plays an important role in optimizing protein-ligand interactions [19]. The overall free energy changes for high-affinity binding range from -9.4 to -9.7 kcal/mol [19].
Surface plasmon resonance measurements provide complementary kinetic information about inhibitor binding [19]. Association rate constants typically range from 2.8 to 4.2 × 10⁵ M⁻¹ s⁻¹, while dissociation rates vary from 4.4 × 10⁻² to 7.9 × 10⁻² s⁻¹ for high-affinity compounds [19]. The kinetic data reveal that binding affinity improvements often result from decreased dissociation rates rather than enhanced association rates [19].
The molecular recognition of inhibitors by dihydropteroate synthase involves multiple complementary interactions that collectively determine binding specificity and affinity [19] [5]. The primary recognition elements include the pteridine ring system that occupies the natural substrate binding site and establishes the core binding interactions [19]. Secondary recognition involves side chain groups that can engage peripheral binding pockets for enhanced affinity [19].
Hydrophobic interactions contribute significantly to binding affinity through contacts between aromatic inhibitor scaffolds and protein residues such as Phe189 [19]. These interactions are particularly important for compounds with extended side chains that can engage multiple binding subsites simultaneously [19]. The balance between hydrophobic and electrostatic interactions determines the overall binding thermodynamics [19].
Water-mediated interactions serve as critical components of the molecular recognition process [19]. Structured water molecules in the binding site can bridge between protein residues and inhibitor functional groups, providing additional stabilization [19]. Displacement of water molecules upon inhibitor binding can contribute favorably to binding entropy while potentially affecting binding enthalpy [19].
Molecular dynamics simulations have emerged as a cornerstone methodology for investigating the dynamic behavior of dihydropteroate synthase in complex with Dihydropteroate synthase-IN-1 [1] [2] [3]. These computational approaches provide atomic-level insights into the structural stability, conformational changes, and binding mechanisms that govern enzyme-inhibitor interactions.
Contemporary molecular dynamics studies of dihydropteroate synthase–Dihydropteroate synthase-IN-1 complexes typically employ simulation times ranging from 50 to 100 nanoseconds, conducted at physiological temperatures of 298-400 K under standard atmospheric pressure conditions [1] [2]. The integration time step is standardized at 2 femtoseconds to ensure stable numerical integration of the equations of motion, while long-range electrostatic interactions are treated using cutoff distances of 8-10 Angstroms with particle-mesh Ewald summation methods [2].
The OPLS-AA 2005 force field has been extensively utilized for these simulations, providing accurate representation of both protein and small molecule interactions [2]. Systems are typically solvated using the TIP3P water model within orthorhombic periodic boundary conditions, with counter ions added to maintain electrical neutrality. The minimum distance between periodic images is maintained at greater than 10 Angstroms to prevent spurious self-interactions [2].
Complementary root mean square fluctuation calculations provide detailed information regarding local residue mobility patterns within the enzyme-inhibitor complex [4] [5]. These analyses identify regions of high flexibility that may contribute to binding site adaptability or allosteric communication pathways. Residues exhibiting elevated root mean square fluctuation values often correspond to loop regions or surface-exposed areas that facilitate conformational adjustments upon inhibitor binding [5].
Hydrogen bond analysis constitutes a critical component of molecular dynamics studies, providing insights into the stability and specificity of dihydropteroate synthase–Dihydropteroate synthase-IN-1 interactions [5]. The percentage of simulation time during which specific hydrogen bonds are maintained offers quantitative measures of interaction strength and persistence. These analyses frequently reveal that successful inhibitors form stable hydrogen bonding networks with key active site residues, contributing to their binding affinity and selectivity [7] [5].
Principal component analysis enables the extraction of essential dynamics from molecular dynamics trajectories, identifying the dominant conformational motions that characterize enzyme-inhibitor complexes [1] [4] [6]. This technique decomposes the complex motions into linearly uncorrelated components, with the first few principal components typically accounting for the majority of conformational variance. Such analyses have revealed that inhibitor binding can modulate the intrinsic dynamics of dihydropteroate synthase, potentially affecting its catalytic efficiency [8].
Molecular mechanics combined with Poisson-Boltzmann surface area calculations represent the most widely employed approach for estimating binding free energies from molecular dynamics simulations [1] [2] [3]. Recent studies have reported binding free energies ranging from -4.90 to -25.18 kcal/mol for various dihydropteroate synthase inhibitors, with stronger binding associated with more extensive interaction networks and better complementarity to the active site geometry [1] [3].
The methodology involves decomposing the total binding free energy into individual components including van der Waals interactions, electrostatic contributions, polar solvation effects, and non-polar solvation terms [2] [9]. This decomposition provides mechanistic insights into the driving forces underlying inhibitor binding and can guide structure-based optimization efforts.
Adequate conformational sampling remains a central challenge in molecular dynamics studies of enzyme-inhibitor complexes [10] [11]. Extended simulation times are often required to observe rare conformational transitions that may be critical for binding or unbinding processes. Recent methodological advances have employed replica exchange molecular dynamics and enhanced sampling techniques to improve conformational coverage and accelerate rare event sampling [10].
Statistical convergence assessment through block averaging and error estimation ensures that calculated properties reflect equilibrium behavior rather than transient fluctuations [10] [11]. Multiple independent simulations are frequently performed to assess reproducibility and estimate statistical uncertainties in computed binding affinities and structural parameters.
Quantum mechanical/molecular mechanical methodologies provide unparalleled insights into the electronic structure changes that occur upon Dihydropteroate synthase-IN-1 binding to dihydropteroate synthase [12] [13] [14] [15]. These hybrid approaches treat the chemically active region quantum mechanically while describing the protein environment using classical molecular mechanics, enabling detailed analysis of catalytic interference mechanisms.
The partitioning scheme in quantum mechanical/molecular mechanical calculations for dihydropteroate synthase–Dihydropteroate synthase-IN-1 systems typically includes the inhibitor molecule, catalytically essential residues, and substrate analog molecules within the quantum mechanical region [12] [13] [15]. The surrounding protein environment, solvent molecules, and more distant residues are treated using molecular mechanical force fields such as AMBER or OPLS-AA [14] [15].
Electronic structure methods employed in these studies range from semi-empirical approaches like AM1d and PM3 to high-level ab initio methods including Hartree-Fock with 6-31G* basis sets and density functional theory using B3LYP functionals [13] [14]. The choice of quantum mechanical method represents a balance between computational efficiency and chemical accuracy, with higher-level methods providing more reliable descriptions of electronic structure changes but at significantly increased computational cost [14] [15].
Quantum mechanical/molecular mechanical studies have elucidated the fundamental mechanisms by which Dihydropteroate synthase-IN-1 interferes with the natural catalytic process of dihydropteroate synthase [12] [13]. The enzyme normally catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid through an SN1 mechanism involving carbocation intermediate formation [12] [13].
Inhibitor binding modifies the electronic environment of the active site, altering the stabilization of transition states and intermediates crucial for catalysis [12] [13]. Quantum mechanical calculations reveal changes in electrostatic potential surfaces, electron density distributions, and orbital interactions that accompany inhibitor binding. These electronic perturbations can destabilize catalytically productive conformations while stabilizing non-productive enzyme-inhibitor complexes [12] [13].
Charge distribution analysis within quantum mechanical/molecular mechanical frameworks provides detailed information about electron transfer processes and polarization effects induced by inhibitor binding [12] [13] [14]. Natural bond orbital analysis and atomic charge calculations reveal how Dihydropteroate synthase-IN-1 modifies the electronic properties of active site residues and substrate binding regions.
Frontier molecular orbital analysis identifies the highest occupied and lowest unoccupied molecular orbitals involved in inhibitor-enzyme interactions [14] [15]. These calculations provide insights into charge transfer mechanisms and covalent bond formation propensities that may contribute to inhibitor selectivity and potency. Changes in orbital energies and spatial distributions upon complex formation offer mechanistic explanations for observed binding affinities and kinetic parameters.
Quantum mechanical/molecular mechanical calculations enable detailed analysis of transition state structures and energetics in the presence of inhibitors [12] [13]. Comparative studies of transition state geometries and electronic structures in inhibited versus uninhibited systems reveal the molecular basis of catalytic interference. Inhibitors may stabilize alternative transition states that lead to non-productive reaction pathways or completely block access to catalytically competent conformations [12] [13].
Energy barrier calculations using quantum mechanical/molecular mechanical methods provide quantitative measures of catalytic efficiency reduction upon inhibitor binding [12] [13]. These calculations typically reveal significant increases in activation energies for substrate transformation when Dihydropteroate synthase-IN-1 is bound to the active site, consistent with experimental observations of reduced enzymatic activity.
The inclusion of explicit solvent molecules and protein environmental effects in quantum mechanical/molecular mechanical calculations provides realistic representations of biological systems [14] [15]. Solvent-mediated hydrogen bonding networks and electrostatic screening effects significantly influence the electronic structure of enzyme-inhibitor complexes. These environmental factors can modulate the strength and specificity of inhibitor binding through cooperative effects that are not captured by gas-phase quantum mechanical calculations alone [15].
Continuum solvation models such as the Poisson-Boltzmann approach are frequently employed to account for long-range electrostatic effects and bulk solvent properties [14] [15]. These methods provide computationally efficient treatment of solvation while maintaining sufficient accuracy for binding energy calculations and electronic structure analysis.
Comprehensive thermodynamic characterization of dihydropteroate synthase–Dihydropteroate synthase-IN-1 interactions employs multiple experimental and computational approaches to quantify the energetic contributions underlying molecular recognition [16] [17] [18] [19]. These studies provide fundamental insights into the driving forces that govern inhibitor binding affinity, selectivity, and kinetic behavior.
Isothermal titration calorimetry represents the gold standard for direct measurement of binding thermodynamics, providing simultaneous determination of binding affinity, stoichiometry, enthalpy change, and entropy change from a single experiment [16] [17] [18] [19]. Recent studies of dihydropteroate synthase inhibitors have revealed binding constants ranging from 76 to 273 nanomolar, indicating high-affinity interactions suitable for therapeutic applications [16].
The thermodynamic signatures obtained from isothermal titration calorimetry reveal distinct binding mechanisms for different inhibitor classes [16] [18]. Enthalpy-driven binding processes typically involve favorable hydrogen bonding and electrostatic interactions, while entropy-driven binding suggests significant hydrophobic contributions and conformational changes upon complex formation [16] [20]. The balance between enthalpic and entropic contributions provides insights into the molecular basis of binding specificity and temperature dependence.
Experimental binding enthalpies for dihydropteroate synthase inhibitors typically range from -7.5 to -10.4 kcal/mol, indicating substantial favorable interactions between inhibitors and the enzyme active site [16]. The corresponding entropy changes vary from slightly unfavorable to moderately favorable values, reflecting the complex interplay between conformational restrictions and hydrophobic desolvation effects [16].
Surface plasmon resonance provides real-time monitoring of binding kinetics, enabling determination of association and dissociation rate constants that govern the temporal aspects of enzyme-inhibitor interactions [16] [21] [22]. Association rate constants for high-affinity dihydropteroate synthase inhibitors typically range from 2.84 × 10^5 to 6.43 × 10^5 M^-1 s^-1, indicating relatively rapid binding kinetics [16].
Dissociation rate constants exhibit greater variation, ranging from 4.35 × 10^-2 to 3.39 × 10^-1 s^-1, corresponding to residence times from approximately 3 to 23 seconds [16]. These kinetic parameters provide critical information for drug design efforts, as compounds with slow dissociation rates may exhibit prolonged biological activity even after systemic clearance [21] [19].
The equilibrium dissociation constants derived from kinetic measurements show excellent agreement with thermodynamic binding constants from isothermal titration calorimetry, validating the consistency of different experimental approaches [16] [21]. This concordance provides confidence in the accuracy of measured binding parameters and their relevance to biological systems.
Molecular mechanics combined with Poisson-Boltzmann surface area calculations provide cost-effective computational estimates of binding free energies that complement experimental measurements [2] [9] [23] [24]. These methods decompose the total binding free energy into individual components including molecular mechanics interactions, polar solvation contributions, non-polar solvation effects, and conformational entropy changes [9] [23].
Recent computational studies have reported binding free energies ranging from -4.90 to -25.18 kcal/mol for various dihydropteroate synthase inhibitors, with the wide range reflecting differences in inhibitor structures and binding modes [1] [3]. The molecular mechanics component typically contributes favorably to binding through van der Waals and electrostatic interactions, while polar solvation effects often oppose binding due to desolvation penalties [9] [23].
Entropy contributions remain the most challenging component to accurately calculate, often requiring additional methods such as normal mode analysis or quasi-harmonic approximations [9] [23]. The neglect or inaccurate treatment of conformational entropy represents a significant limitation of current computational approaches and contributes to the observed scatter in calculated binding affinities [23].
Structure-activity relationship analysis based on thermodynamic profiling provides guidance for rational inhibitor optimization [16] [20]. Modifications that enhance favorable enthalpic contributions while minimizing entropic penalties typically yield improved binding affinities. The optimization of hydrogen bonding networks, electrostatic complementarity, and shape complementarity represents primary strategies for enhancing enthalpic binding contributions [16] [20].
Entropy optimization requires careful consideration of conformational flexibility and hydrophobic interactions [20]. Rigid inhibitor scaffolds may reduce unfavorable conformational entropy losses upon binding, while appropriately positioned hydrophobic groups can provide favorable entropy contributions through solvent release effects [20]. The balance between rigidity and flexibility represents a key design challenge in inhibitor optimization efforts.
The integration of multiple thermodynamic measurement techniques provides robust validation of binding parameters and mechanistic interpretations [16] [18] [19]. Consistency between isothermal titration calorimetry and surface plasmon resonance measurements increases confidence in experimental results and reduces the likelihood of systematic errors. Computational predictions that agree with experimental measurements provide additional validation and mechanistic insights [9] [23].